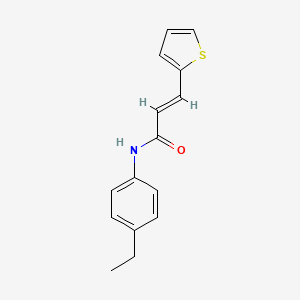
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as DPEP, is a chemical compound that has gained attention in scientific research due to its potential as an anti-cancer agent. Its unique structure and mechanism of action have made it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and survival. 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for further investigation. However, some studies have reported potential side effects, including liver toxicity and hematological toxicity. These effects are likely due to the inhibition of topoisomerase II, which is also present in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its specificity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. Additionally, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have a synergistic effect when combined with other anti-cancer agents, suggesting that it could be used in combination therapies.
One limitation of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone and its potential side effects. Finally, there is potential for the development of new cancer treatments based on the use of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in combination with other anti-cancer agents.
Métodos De Síntesis
The synthesis of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone involves the reaction of 1-(3,4-dichlorophenyl)ethanone with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a catalyst. The resulting compound is then purified through a series of steps to obtain the final product. This method has been optimized and improved over the years to increase the yield and purity of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone could be a useful tool in the development of new cancer treatments.
Propiedades
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c1-8-6-9(2)18-14(17-8)20-19-10(3)11-4-5-12(15)13(16)7-11/h4-7H,1-3H3,(H,17,18,20)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVFPMACAKDXNP-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)



![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)

![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)


![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)
